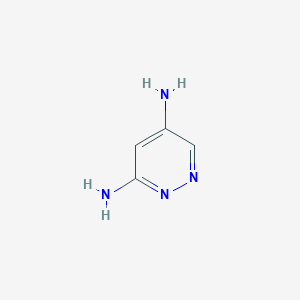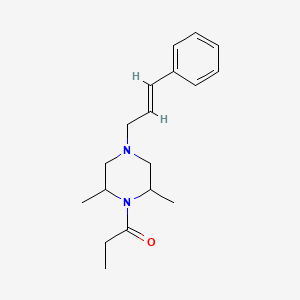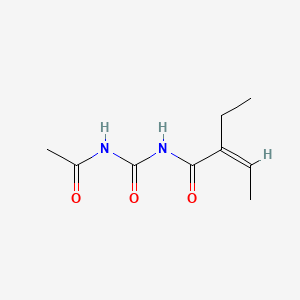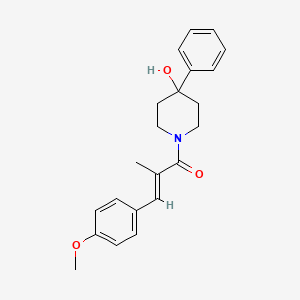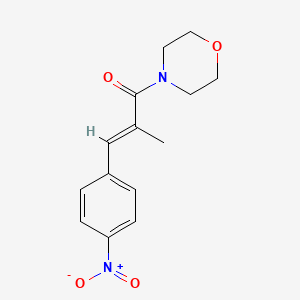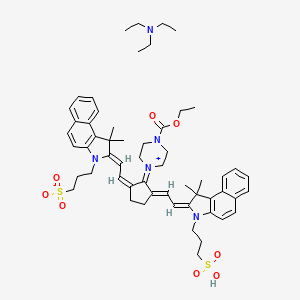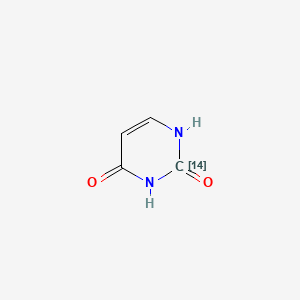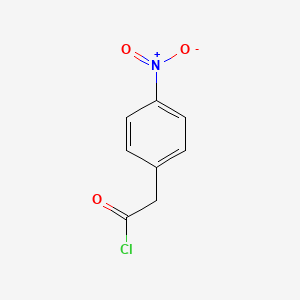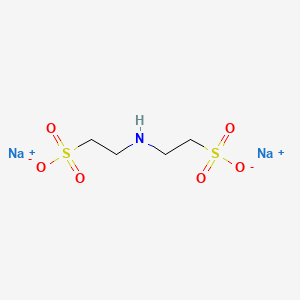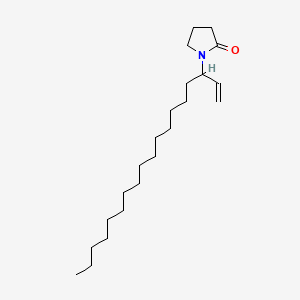
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Overview
Description
ER-27319 is an acridone derivative known for its potent and selective inhibition of spleen tyrosine kinase (SYK). This compound is particularly significant in the study of allergic diseases due to its ability to inhibit the release of antigen-induced allergic mediators from human and rat mast cells .
Preparation Methods
ER-27319 is synthesized through a series of chemical reactions involving acridone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
ER-27319 undergoes several types of chemical reactions, including:
Inhibition of Tyrosine Phosphorylation: ER-27319 inhibits the tyrosine phosphorylation of SYK, which is critical for the degranulation process in mast cells.
Selective Inhibition: The compound selectively inhibits the tyrosine phosphorylation of SYK induced by the phosphorylated immunoreceptor tyrosine-based activation motif of the Fc epsilon receptor I gamma in RBL-2H3 cells.
No Inhibition of Previously Activated SYK: ER-27319 does not inhibit previously activated SYK, indicating its specificity for certain activation pathways.
Scientific Research Applications
ER-27319 has several scientific research applications, including:
Allergic Disease Research: Due to its ability to inhibit the release of allergic mediators, ER-27319 is used in the study of allergic diseases.
Kinase Phosphatase Biology: The compound is a featured product for research in kinase phosphatase biology, particularly in the study of spleen tyrosine kinase.
Mast Cell Degranulation Studies: ER-27319 is used to study the degranulation process in mast cells, which is crucial for understanding allergic responses.
Mechanism of Action
ER-27319 exerts its effects by selectively inhibiting the tyrosine phosphorylation of spleen tyrosine kinase. This inhibition prevents the activation of SYK, which is necessary for the release of allergic mediators from mast cells. The compound specifically targets the activation of SYK mediated through the Fc epsilon receptor I gamma immunoreceptor tyrosine-based activation motif .
Comparison with Similar Compounds
ER-27319 is unique in its selective inhibition of spleen tyrosine kinase. Similar compounds include:
R406: Another selective SYK inhibitor used in the study of autoimmune diseases.
Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.
Piceatannol: A natural compound that inhibits SYK and other kinases.
ER-27319 stands out due to its specific inhibition of the Fc epsilon receptor I gamma-mediated activation of SYK, making it particularly useful in allergic disease research .
Properties
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIELZHYJYZBSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201010-95-9 | |
| Record name | ER-27319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ER-27319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


